Benzyl butyl phthalate

Descripción general

Descripción

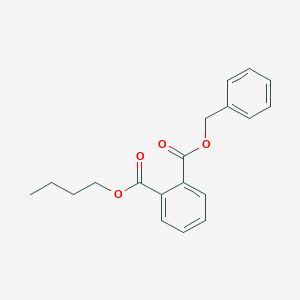

Benzyl Butyl Phthalate (BBP), also known as butyl benzyl phthalate (CAS 85-68-7), is a phthalic acid ester with the molecular formula C₁₉H₂₀O₄ and a molecular weight of 312.36 g/mol . It is a clear, oily liquid at room temperature with low water solubility (90 mg/mL) but high miscibility in organic solvents like acetone and benzene . BBP is primarily used as a plasticizer in polyvinyl chloride (PVC) products, including vinyl flooring, automotive components, food packaging, adhesives, and cosmetics .

BBP is classified as a reproductive and developmental toxicant. It disrupts endocrine function by interfering with androgen, estrogen, and thyroid hormone pathways . Studies have linked BBP exposure to congenital malformations (e.g., crania bifida, anophthalmia) in chick embryos , reduced masculine play behavior in boys , and promotion of metastatic breast cancer stem cells via activation of the aryl hydrocarbon receptor (AhR) and SPHK1/S1P/S1PR3 signaling . The reference dose (RfD) for BBP is 0.15 mg/kg/day, derived from studies on Sprague Dawley rats . Regulatory bodies, including the EU and U.S. EPA, restrict BBP under RoHS and REACH due to its health risks .

Métodos De Preparación

El ftalato de bencilo y butilo se puede sintetizar mediante un proceso sencillo. La síntesis implica la reacción de n-butanol con anhídrido ftálico en presencia de ácido sulfúrico, que actúa como catalizador. La reacción procede a través de un mecanismo de esterificación, donde el grupo hidroxilo del n-butanol reacciona con el grupo ácido carboxílico del anhídrido ftálico para formar el enlace éster. La mezcla de reacción se neutraliza entonces y el producto se purifica mediante destilación .

La producción industrial de ftalato de bencilo y butilo normalmente implica el mismo proceso de esterificación, pero a mayor escala. Las condiciones de reacción se optimizan para maximizar el rendimiento y la pureza. El uso de reactores continuos y técnicas de separación eficientes asegura la producción de ftalato de bencilo y butilo de alta calidad .

Análisis De Reacciones Químicas

El ftalato de bencilo y butilo se somete a varias reacciones químicas, incluida la hidrólisis, la saponificación y la sustitución nucleófila.

-

Hidrólisis: : El ftalato de bencilo y butilo se puede hidrolizar en condiciones ácidas o básicas. La hidrólisis ácida es una reversión de la esterificación de Fischer-Speier, mientras que la hidrólisis básica se realiza mediante saponificación. La hidrólisis del ftalato de bencilo y butilo da lugar a la formación de ácido ftálico y los alcoholes correspondientes (alcohol bencílico y n-butanol) .

-

Saponificación: : En condiciones básicas, el ftalato de bencilo y butilo se somete a saponificación, donde los enlaces éster se rompen por una base fuerte como el hidróxido de sodio. Esta reacción produce sales de ácido ftálico y los alcoholes correspondientes .

-

Sustitución nucleófila: : Los átomos de carbono carbonílico del ftalato de bencilo y butilo son débilmente electrófilos y pueden ser atacados por nucleófilos fuertes. Esta reacción puede dar lugar a la formación de varios productos sustituidos dependiendo del nucleófilo utilizado .

Aplicaciones Científicas De Investigación

Industrial Applications

BBP is employed in several industrial sectors due to its properties as a plasticizer:

- Vinyl Flooring and Carpet Backing : BBP is commonly used in the production of vinyl tiles and carpet backing, providing flexibility and durability to these materials .

- Coatings and Adhesives : It is utilized in coatings for leather and textiles, as well as in adhesives and sealants, enhancing adhesion and flexibility .

- Food Packaging : BBP can be found in food packaging materials, although its use has declined due to health concerns .

Consumer Products

BBP's presence extends to various consumer products:

- Personal Care Products : It is included in cosmetics and personal care items, where it acts as a solvent or carrier for other ingredients .

- Children’s Toys : Historically used in toys, BBP has seen regulatory scrutiny leading to reduced usage in children's products due to potential health risks .

Environmental Impact

BBP's widespread use raises significant environmental concerns:

- Endocrine Disruption : BBP has been identified as an endocrine-disrupting chemical (EDC), linked to reproductive and developmental issues in humans and wildlife . Studies indicate that exposure can lead to adverse effects on gametes and embryonic development .

- Biodegradation : Research into the degradation of BBP highlights methods such as bioremediation using bacterial cultures and fungi to mitigate its environmental impact .

Health Implications

The health implications associated with BBP are critical:

- Toxicity Studies : Various studies have documented the toxic effects of BBP, including developmental toxicity observed in animal models. For instance, increased rates of embryonic deaths and malformations have been reported in studies involving rodents .

- Regulatory Actions : Due to its potential health risks, several jurisdictions have imposed restrictions on the use of BBP in consumer products, particularly those intended for children .

Case Study 1: Bioremediation of BBP

A study conducted on the biodegradation of BBP demonstrated that mixed bacterial cultures could effectively degrade BBP in contaminated environments. The research indicated that ultrasonic pre-treatment combined with biodegradation significantly improved the removal rates of BBP from sludge samples, suggesting a viable method for environmental cleanup efforts .

Case Study 2: Impact on Wildlife

Research examining the effects of BBP on aquatic organisms revealed that exposure can disrupt reproductive behaviors in species such as Fundulus heteroclitus (mummichog). The study highlighted the potential for BBP to cause endocrine disruption not only in humans but also in wildlife populations .

Data Table: Applications of this compound

| Application Area | Specific Uses | Health & Environmental Considerations |

|---|---|---|

| Industrial | Vinyl flooring, carpet backing | Endocrine disruption potential |

| Consumer Products | Cosmetics, personal care items | Regulatory scrutiny due to toxicity |

| Food Packaging | Flexible packaging materials | Decreased usage due to health risks |

| Coatings & Adhesives | Leather treatments, sealants | Potential leaching into products |

Mecanismo De Acción

El mecanismo de acción del ftalato de bencilo y butilo implica su interacción con los receptores de estrógeno. El ftalato de bencilo y butilo se une al receptor de estrógeno, imitando los efectos de los estrógenos naturales. Esta unión puede influir en la expresión génica mediada por el estrógeno y alterar las funciones hormonales normales. Además, el ftalato de bencilo y butilo puede interferir con las vías de señalización del calcio bloqueando el receptor P2X, lo que afecta a la proliferación celular y la remodelación ósea .

Comparación Con Compuestos Similares

BBP belongs to the phthalate ester (PAE) family, which includes compounds like di(2-ethylhexyl) phthalate (DEHP), dibutyl phthalate (DBP), and diisobutyl phthalate (DIBP). Below is a detailed comparison:

Toxicity Profiles

Reproductive and Developmental Effects

- BBP: Causes testicular atrophy in rats, reduces fetal testosterone, and induces craniofacial defects in chick embryos . Metabolites (e.g., monobenzyl phthalate) are detected in human urine and correlate with oxidative stress .

- DEHP : Linked to hypospadias, ovarian dysfunction, and impaired neurodevelopment. Its metabolite, MEHP, is a potent anti-androgen .

- DBP: Associated with reduced anogenital distance in male rodents and increased miscarriage rates in humans .

- DIBP : Shows similar effects to DBP but with higher potency in disrupting steroidogenesis .

Endocrine Disruption

- BBP : Binds to estrogen receptors and alters thyroid hormone transport proteins .

- DEHP : Activates peroxisome proliferator-activated receptors (PPARs), contributing to metabolic syndrome .

- DBP/DIBP : Inhibit 17β-hydroxysteroid dehydrogenase, critical for testosterone synthesis .

Environmental Impact

- BBP: Detected in freshwater systems and sediment. It inhibits cyanobacteria growth (EC₅₀ = 1.5 mg/L) more severely than green algae due to prokaryotic vulnerability .

- DEHP : Persists in aquatic environments; bioaccumulates in fish .

- DBP/DIBP : Higher volatility increases atmospheric distribution but shorter environmental half-life .

Regulatory Status

Critical Research Findings

- BBP vs. DEHP : While DEHP has higher environmental persistence, BBP exhibits stronger endocrine-disrupting effects at lower concentrations .

- Metabolic Pathways: BBP hydrolyzes to monobenzyl phthalate, which is more bioactive than monoesters of DBP or DEHP .

- Exposure Risks : Children in homes with vinyl flooring have 15-fold higher urinary BBP metabolite levels, exceeding 10% of the TDI in worst-case scenarios .

Actividad Biológica

Benzyl butyl phthalate (BBP) is a widely used plasticizer in various consumer products, particularly in polyvinyl chloride (PVC) materials. Its biological activity has been the subject of extensive research, focusing on its potential endocrine-disrupting properties, reproductive toxicity, and carcinogenic effects. This article provides a comprehensive overview of the biological activity of BBP, including detailed findings from relevant studies and case examples.

BBP is an aryl alkyl ester derived from phthalic acid, commonly employed to enhance flexibility and durability in plastics. It is prevalent in flooring, adhesives, and other household items. However, due to its potential health risks, BBP has raised concerns regarding human exposure and environmental persistence.

Endocrine Disruption

BBP exhibits weak estrogenic activity, which has been demonstrated through various assays. In recombinant yeast assays containing the human estrogen receptor, BBP showed about 50% of the estrogenic effect of estradiol-17β, with a relative potency of 0.000001 . Additionally, studies have indicated that BBP can disrupt androgen signaling pathways, leading to adverse reproductive outcomes.

Table 1: Estrogenic Activity of BBP

Reproductive Toxicity

Numerous studies have documented the reproductive toxicity of BBP. In laboratory animals, exposure during critical developmental windows has resulted in significant alterations in reproductive organ development and function. For instance, a two-generation study with Sprague-Dawley rats indicated that BBP exposure led to reduced ovarian weight in adult females and disrupted testicular development in males .

Case Study: NTP Carcinogenicity Bioassay

The National Toxicology Program (NTP) conducted a long-term carcinogenicity study where F344 rats were fed diets containing BBP for two years. The study revealed:

- Increased incidence of pancreatic acinar cell adenomas in high-dose male rats (22% vs. 6% in controls).

- Monocytic leukemia was observed in female rats at higher doses (38% vs. 14% in controls) .

These findings suggest a potential link between BBP exposure and specific cancer types, although the overall carcinogenic potential appears to be lower compared to other phthalates.

Genotoxicity and DNA Damage

Recent research using Caenorhabditis elegans has shown that exposure to BBP leads to increased double-strand break formation and germline dysfunction. This study found that exposure at concentrations as low as 10 μM resulted in significant genetic damage and oxidative stress within the germline cells . The implications of these findings are concerning as they highlight the potential for BBP to induce genetic instability.

Toxicological Summary

The toxicological profile of BBP indicates multiple adverse effects associated with its exposure:

- Antiandrogenic Effects: Studies have noted reduced anogenital distance and altered testicular weights following in utero exposure .

- Thyroid Hormone Disruption: Exposure is linked to decreased serum thyroid hormone levels in developing animals .

- Immunotoxicity: While less studied than other phthalates, some evidence suggests potential immunotoxic effects related to BBP exposure.

Table 2: Summary of Toxicological Effects

Environmental Impact and Bioremediation

BBP is recognized as an environmental contaminant due to its leaching from consumer products. Recent studies have focused on bioremediation techniques to mitigate its presence in the environment. Various bacterial cultures and fungi have shown promise in degrading BBP effectively, highlighting the need for continued research into environmentally friendly remediation strategies .

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of BBP that influence its environmental persistence and bioavailability?

BBP's environmental behavior is governed by its low water solubility (0.00269 g/L at 25°C), high log Kow (4.91), and vapor pressure (14.4 mmHg at 250°C), which favor bioaccumulation and adsorption to organic matter . Its density (1.12 g/cm³) and stability under ambient conditions further contribute to persistence in aquatic systems. Researchers should prioritize these properties when modeling BBP fate in ecosystems .

Q. What standardized analytical methods are recommended for quantifying BBP in environmental matrices?

Gas chromatography-mass spectrometry (GC-MS) with a DB-5MS column (30 m × 0.25 mm × 0.25 µm) is widely used. Key parameters include:

- Temperature gradient: 65°C → 220°C (1 min hold) → 280°C at 20°C/min.

- Single-ion monitoring (SIM) at m/z 149 for quantification and m/z 185 for internal standardization . Method validation should include recovery tests and matrix-matched calibration to address interference .

Q. What safety protocols are essential for handling BBP in laboratory settings?

- Personal protective equipment (PPE): Nitrile gloves, safety goggles, and respirators (NIOSH-approved for vapor protection).

- Containment: Use fume hoods to minimize inhalation risks.

- Waste disposal: Collect BBP-contaminated materials separately and incinerate at >1,000°C to prevent environmental release .

Advanced Research Questions

Q. How does BBP inhibit growth in Microcystis species, and what statistical frameworks validate these findings?

BBP at ≥150 µg/L significantly reduces growth rates in Microcystis sp. (ANOVA, p < 0.05), likely due to oxidative stress and impaired photosynthesis. Experimental designs should include:

- Dose-response curves (e.g., 50–250 µg/L).

- Triplicate cultures with negative controls.

- Post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups .

Q. What molecular mechanisms underlie BBP’s endocrine-disrupting effects in mammalian models?

BBP activates the aryl hydrocarbon receptor (AhR), upregulating Zeb1 to promote epithelial-mesenchymal transition in cancer cells. Key methodologies include:

- In vitro assays: Luciferase reporter systems for AhR activation.

- Gene silencing: siRNA knockdown of SPHK1/S1PR3 to validate signaling pathways.

- Omics approaches: Transcriptomics to identify dysregulated genes .

Q. How can researchers resolve contradictions in reported environmental degradation rates of BBP?

Discrepancies arise from microbial diversity and experimental conditions. Strategies include:

- Standardized degradation assays: Use OECD Test Guideline 301F with defined microbial consortia (e.g., Cyanothece sp.).

- Meta-analysis: Adjust for variables like pH, temperature, and organic carbon content .

Q. What in vitro models are suitable for studying BBP’s carcinogenic potential?

- 3D tumor spheroids: Mimic tumor microenvironment for invasion studies.

- Cancer stem cell (CSC) models: Use MDA-MB-231 cells to assess BBP’s role in CSC expansion via AhR/SPHK1 pathways .

Q. How do regulatory frameworks (e.g., REACH, EPA) shape BBP research methodologies?

Compliance requires:

- Cumulative risk assessment: Co-exposure studies with other phthalates (e.g., DEHP, DBP) using benchmark dose modeling.

- Ecotoxicological thresholds: Align experimental concentrations with regulatory limits (e.g., EU’s 0.1% restriction in consumer products) .

Methodological Notes

- Experimental Design: Include solvent controls (e.g., DMSO) to account for carrier effects in toxicity assays .

- Data Validation: Use interlaboratory comparisons for analytical reproducibility, especially in GC-MS quantification .

- Ethical Compliance: Adhere to institutional biosafety protocols for carcinogen handling .

Propiedades

IUPAC Name |

2-O-benzyl 1-O-butyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c1-2-3-13-22-18(20)16-11-7-8-12-17(16)19(21)23-14-15-9-5-4-6-10-15/h4-12H,2-3,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRIAEXORFWYRCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=CC=C1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0834 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020205 | |

| Record name | Benzyl butyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Butyl benzyl phthalate appears as a clear colorless liquid with a mild odor. Primary hazard is to the environment. Immediate steps should be taken to limit spread to the environment. Easily penetrates the soil to contaminate groundwater and nearby waterways., Liquid; Pellets or Large Crystals, Colorless liquid; [ICSC], COLOURLESS OILY LIQUID. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-butyl 2-(phenylmethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl benzyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4044 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0834 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

698 °F at 760 mmHg (NTP, 1992), 370 °C | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0834 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

390 °F (NTP, 1992), 390 °F (199 °C) (Closed Cup), 198 °C | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0834 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 0.1 mg/mL at 72.5 °F (NTP, 1992), In water, 2.69 mg/L at 25 °C, Solubility in water, mg/l: 0.71 (very poor) | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0834 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.12 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.119 g/cu cm at 25 °C, Relative density (water = 1): 1.1 | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0834 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

10.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 10.8 (Air = 1), Relative vapor density (air = 1): 10.8 | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0834 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

8.6e-06 mmHg at 68 °F ; 1.9 mmHg at 392 °F (NTP, 1992), 0.00000825 [mmHg], VP: 8.6X10-6 mm Hg at 20 °C, 8.25X10-6 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl benzyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4044 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0834 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Clear, oil liquid | |

CAS No. |

85-68-7 | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl benzyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl benzyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl butyl phthalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-butyl 2-(phenylmethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl butyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl butyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL BUTYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPC4PJX59M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0834 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

less than -31 °F (NTP, 1992), -35 °C | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0834 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.